Ethoheptazine hydrochloride

Description

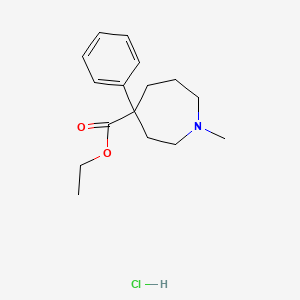

Structure

3D Structure of Parent

Properties

CAS No. |

5982-61-6 |

|---|---|

Molecular Formula |

C16H24ClNO2 |

Molecular Weight |

297.82 g/mol |

IUPAC Name |

ethyl 1-methyl-4-phenylazepane-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;/h4-6,8-9H,3,7,10-13H2,1-2H3;1H |

InChI Key |

XHRYXPJUXHWWJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Strategies of Ethoheptazine

Elucidation of Original Synthetic Pathways for Ethoheptazine (B1218578) Hydrochloride

The original synthesis of ethoheptazine hydrochloride, developed in the mid-20th century, is conceptually based on the established chemistry for its six-membered ring analogue, pethidine. The core of the synthesis involves the construction of the 4-substituted azepane ring system.

A plausible and historically consistent pathway begins with phenylacetonitrile (B145931) and a suitable five-carbon dielectrophile, such as 1,5-dihalopentane (e.g., 1,5-dichloropentane (B10660) or 1,5-dibromopentane). The key steps are outlined below:

Cyclization: The reaction of phenylacetonitrile with a bis(2-chloroethyl)methylamine or a similar precursor in the presence of a strong base like sodium amide (NaNH₂) leads to the formation of the 4-cyano-1-methyl-4-phenylazepane intermediate. This step establishes the core heterocyclic ring system with the quaternary carbon center.

Nitrile Hydrolysis: The resulting nitrile is then subjected to acidic or basic hydrolysis to convert the cyano group (-CN) into a carboxylic acid (-COOH), yielding 1-methyl-4-phenylazepane-4-carboxylic acid.

Esterification: The carboxylic acid is subsequently esterified to form the ethyl ester. A common method for this transformation is Fischer esterification, involving heating the carboxylic acid in ethanol (B145695) with a catalytic amount of a strong acid, such as sulfuric acid or hydrogen chloride.

Salt Formation: Finally, the ethoheptazine base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or isopropanol) to precipitate this compound as a stable, crystalline salt.

This synthetic sequence allows for the efficient assembly of the ethoheptazine molecule from readily available starting materials.

Modern Synthetic Methodologies for Analogues

The synthesis of ethoheptazine analogues benefits from a wide array of modern organic chemistry techniques, enabling the efficient and selective construction of diverse derivatives for chemical and pharmacological investigation.

The azepane motif is a common feature in many biologically active compounds, and numerous methods for its synthesis have been developed. These strategies are crucial for creating analogues of ethoheptazine with modified ring systems. patsnap.com

Modern approaches to azepane synthesis include:

Ring-Closing Metathesis (RCM): This powerful reaction uses ruthenium-based catalysts to form cyclic olefins from acyclic diene precursors, which can then be reduced to the saturated azepane ring.

Ring Expansion Reactions: Azepanes can be synthesized through the expansion of smaller rings, such as pyrrolidines or piperidines. For instance, the ring expansion of trifluoromethyl-substituted pyrrolidines can be achieved via a regioselective ring-opening of a bicyclic azetidinium intermediate. patsnap.com

Photochemical Dearomative Ring Expansion: A novel strategy involves the photochemical dearomative ring expansion of simple nitroarenes. This process, mediated by blue light, transforms a six-membered benzene (B151609) ring into a seven-membered azepane framework in two steps. patsnap.com

Reductive Annulation: Tandem reactions that form multiple bonds in a single operation can efficiently construct the azepane ring from simpler, linear precursors.

Table 1: Modern Methods for Azepane Ring Construction

| Method | Description | Key Reagents/Conditions |

|---|---|---|

| Ring-Closing Metathesis | Cyclization of an acyclic amino-diene. | Grubbs or Hoveyda-Grubbs catalysts. |

| Ring Expansion | Expansion of a smaller N-heterocycle (e.g., pyrrolidine). | Nucleophilic attack on a bicyclic azetidinium intermediate. |

| Photochemical Ring Expansion | Conversion of a nitroarene to an azepane. | Blue light irradiation, followed by hydrogenolysis. |

The ethyl ester group in ethoheptazine is a key site for modification. Modern esterification methods offer mild conditions and high yields, while hydrolysis techniques allow for the conversion of the ester back to a carboxylic acid for further derivatization.

Ester Formation:

Fischer Esterification: The classic method involving reaction of the carboxylic acid with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl).

Thionyl Chloride Method: Conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with an alcohol. chemicalbook.com This is a highly efficient method for producing esters. chemicalbook.com

Dehydrative Condensation: The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the direct condensation of a carboxylic acid and an alcohol.

Hydrolytic Transformations: The hydrolysis of the ester to the corresponding carboxylic acid is fundamental for creating analogues. This is typically achieved under basic conditions (saponification) using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. This carboxylic acid intermediate can then be converted into amides, other esters, or reduced to an alcohol, providing a divergent point for analogue synthesis.

Ethoheptazine possesses a chiral center at the C4 position of the azepane ring. While it has been primarily used as a racemate, the synthesis of single enantiomers is of significant interest for studying the stereochemical requirements for biological activity.

Approaches to stereoselective synthesis include:

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as an amino acid or a carbohydrate, to construct the chiral azepane core.

Asymmetric Catalysis: The use of chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) to induce enantioselectivity in a key ring-forming or functionalization step.

Resolution: Separation of a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent or through chiral chromatography.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, after which it is removed. For example, stereocontrolled syntheses of related bicyclic systems have been achieved using chiral N-tert-butanesulfinyl imines as intermediates.

Reductive amination is a versatile and powerful method for forming C-N bonds and is highly relevant for the synthesis of the N-methyl group in ethoheptazine or for introducing other N-alkyl substituents in its analogues. The reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Table 2: Common Reagents for Reductive Amination

| Reducing Agent | Substrates | Notes |

|---|---|---|

| Sodium cyanoborohydride (NaBH₃CN) | Aldehydes, Ketones | A classic, mild reducing agent selective for the iminium ion over the carbonyl group. |

| Sodium triacetoxyborohydride (B8407120) (STAB) | Aldehydes, Ketones | A non-toxic and effective reagent, often used in modern synthesis. |

| α-Picoline-borane | Aldehydes, Ketones | Can be used in various solvents, including water, or under neat conditions. |

| H₂ with a metal catalyst (e.g., Pd/C, Ni) | Aldehydes, Ketones | A "greener" approach using catalytic hydrogenation. |

For synthesizing ethoheptazine analogues, one could start with the des-methyl precursor (ethyl 4-phenylazepane-4-carboxylate) and react it with formaldehyde (B43269) in the presence of a reducing agent like formic acid (Eschweiler–Clarke reaction) or sodium triacetoxyborohydride to install the N-methyl group. Alternatively, reacting the precursor with other aldehydes or ketones via reductive amination can provide a library of N-substituted analogues.

Design and Synthesis of Ethoheptazine Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For ethoheptazine, SAR studies would involve the systematic modification of its different structural components to identify key pharmacophoric features. googleapis.com

Key areas for modification in the ethoheptazine scaffold include:

The Phenyl Ring: Substituents can be introduced onto the aromatic ring to probe electronic and steric effects. For example, electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -Cl, -CF₃) groups could be placed at the para-, meta-, or ortho-positions.

The Ester Group: The ethyl ester can be replaced with other esters (e.g., methyl, propyl), amides (primary, secondary, or tertiary), or reversed esters to investigate the importance of this hydrogen bond acceptor. The ester could also be reduced to a hydroxymethyl group.

The N-Methyl Group: The N-methyl substituent can be replaced with other alkyl groups (e.g., ethyl, propyl, cyclopropylmethyl) or removed entirely (to give the secondary amine) to assess the role of the nitrogen's basicity and steric bulk.

The Azepane Ring: The seven-membered ring can be contracted (to piperidine (B6355638) or pyrrolidine) or expanded. Additionally, substituents could be introduced at other positions on the ring to explore new conformational possibilities.

The synthesis of these analogues would employ the modern synthetic methodologies described previously. For instance, a series of N-substituted analogues could be prepared from a common intermediate (ethyl 4-phenylazepane-4-carboxylate) via reductive amination with a variety of aldehydes. Similarly, a range of ester analogues could be synthesized from the 4-carboxylic acid intermediate. Each new compound would then be evaluated in biological assays to build a comprehensive SAR profile, guiding the design of future derivatives.

Pharmacological Characterization: Receptor Interactions and Signaling Mechanisms

Opioid Receptor Binding Affinity and Selectivity Profiles

The analgesic and other pharmacological effects of ethoheptazine (B1218578) are primarily mediated through its binding to opioid receptors, which are a class of G protein-coupled receptors (GPCRs). patsnap.comdolor.org.co The three main classical opioid receptors are the mu (µ), delta (δ), and kappa (κ) opioid receptors, designated as MOP, DOP, and KOP, respectively. nih.govnih.gov

Mu-Opioid Receptor (MOP) Ligand Interactions

Ethoheptazine primarily targets and binds to mu-opioid receptors (MOP) located in the central nervous system, including the brain and spinal cord. patsnap.compatsnap.com This binding to MOP is chiefly responsible for its analgesic effects. patsnap.com By activating these receptors, ethoheptazine mimics the action of endogenous endorphins, which are the body's natural pain-relieving compounds. patsnap.com This interaction inhibits the transmission of pain signals, leading to an increased pain threshold and a reduced perception of pain. patsnap.com While detailed quantitative binding affinity data (e.g., Kᵢ values) for ethoheptazine at the MOP receptor are not extensively reported in the provided search results, its classification as a mu-opioid agonist underscores its significant interaction with this receptor subtype. patsnap.compatsnap.com

Molecular Determinants of Opioid Receptor Specificity

The specificity of opioid ligands for different receptor subtypes is determined by specific interactions between the chemical structure of the ligand and the amino acid residues within the binding pocket of the receptor. dolor.org.conih.gov For opioid receptors, which are GPCRs, the ligand binding site is located within the transmembrane helices. dolor.org.cowikipedia.org Divergent amino acid residues in these regions across MOP, DOP, and KOP receptors are responsible for the selective binding of different opioids. dolor.org.co For instance, interactions with residues in the region defined by transmembrane helices 2 and 7 are involved in opioid selectivity. dolor.org.co Although the precise molecular interactions of ethoheptazine with the MOP receptor are not detailed in the search results, its preferential binding is a result of its molecular structure fitting optimally into the binding pocket of the MOP receptor, leading to its activation.

Intracellular Signaling Pathways Mediated by Ethoheptazine

Upon binding to opioid receptors, particularly the MOP receptor, ethoheptazine initiates a cascade of intracellular signaling events that ultimately lead to its analgesic effect. patsnap.com

G Protein-Coupled Receptor (GPCR) Activation and Downstream Effects

As a GPCR agonist, ethoheptazine's binding to the MOP receptor stabilizes a conformational change in the receptor. nih.govnih.gov This activated state allows the receptor to interact with and activate heterotrimeric G proteins, specifically those of the Gi/o class. dolor.org.conih.gov This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the G protein. nih.govnih.gov The Gα-GTP unit then dissociates from the Gβγ dimer, and both components can interact with various downstream effectors to modulate neuronal activity. nih.govmdpi.com These downstream effects include the opening of potassium channels, which leads to hyperpolarization of the neuronal membrane, and the inhibition of calcium channels, which reduces the influx of calcium and consequently decreases the release of pain-transmitting neurotransmitters like substance P and glutamate. patsnap.com

Adenylate Cyclase Inhibition and Cyclic AMP Modulation

A key downstream effect of the activation of Gi/o proteins by ethoheptazine is the inhibition of the enzyme adenylate cyclase. patsnap.comnih.gov Adenylate cyclase is responsible for converting adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). patsnap.com By inhibiting this enzyme, ethoheptazine causes a decrease in the intracellular concentration of cAMP. patsnap.com Reduced cAMP levels lead to decreased activity of protein kinase A (PKA), which in turn results in reduced neuronal excitability and diminished transmission of pain signals. patsnap.comescholarship.org This modulation of the cAMP pathway is a central mechanism through which ethoheptazine and other mu-opioid agonists exert their analgesic effects. patsnap.comnih.gov

Regulation of Neuronal Ion Channels (Potassium and Calcium)

Ethoheptazine's interaction with opioid receptors initiates a cascade of intracellular events that modulate neuronal ion channel activity. patsnap.com The binding of ethoheptazine to these receptors, primarily the mu-opioid receptor, leads to the promotion of potassium (K+) channel opening and the inhibition of calcium (Ca2+) channel opening. patsnap.commdpi.com

The increased conductance of K+ channels results in an efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane. patsnap.commdpi.com This hyperpolarized state makes the neuron less likely to fire an action potential, thereby reducing neuronal excitability and the transmission of pain signals. patsnap.com

Ion channels are crucial for generating electrical signals that allow neurons to transmit information. doshisha.ac.jp Voltage-gated ion channels, in particular, are responsible for the dynamic changes in membrane potential that underlie neuronal excitability. biorxiv.org The modulation of these channels by compounds like ethoheptazine highlights their importance as therapeutic targets for controlling neuronal activity. doshisha.ac.jplestudium-ias.com

Neurotransmitter Release Modulation

As an opioid agonist, ethoheptazine significantly modulates the release of neurotransmitters in the central nervous system. patsnap.com This modulation is a direct consequence of its interaction with opioid receptors and the subsequent signaling pathways. The primary mechanism involves the inhibition of neurotransmitter release from presynaptic terminals. nih.govscholasticahq.com

Upon binding to presynaptic opioid receptors, ethoheptazine triggers a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). patsnap.com This reduction in cAMP can impact various downstream effectors, including protein kinase A (PKA). nih.gov Furthermore, as discussed previously, ethoheptazine's influence on ion channels plays a direct role in modulating neurotransmitter release. The inhibition of voltage-gated calcium channels is particularly crucial, as it directly hinders the exocytosis of synaptic vesicles. patsnap.comnih.gov

The neurotransmitters affected by ethoheptazine's action include those that are excitatory and involved in the transmission of pain signals, such as substance P and glutamate. patsnap.com By reducing the release of these neurotransmitters, ethoheptazine dampens the communication between neurons in pain pathways, leading to its analgesic effect. patsnap.com Opioid receptors are strategically located to modulate both excitatory and inhibitory neurotransmission, allowing for a complex regulation of neuronal circuits. nih.gov

Structure-Activity Relationship (SAR) and Ligand Design Principles

Influence of Phenazepane Core Structural Elements on Receptor Engagement

Ethoheptazine belongs to the phenazepane family of opioids, which are characterized by a seven-membered azepane ring fused with a benzene (B151609) ring. wikipedia.orgdrugbank.com This core structure is a ring-expanded analog of pethidine. wikipedia.org The phenazepane scaffold provides the fundamental framework for interaction with opioid receptors. drugbank.com The key features for opioid receptor binding, as proposed by Beckett and Casy, include an anionic site that interacts with the positively charged amine, a cavity to accommodate substituents on the amino group, and a flat surface for the aromatic ring. nih.gov

The seven-membered ring of the phenazepane core in ethoheptazine influences the spatial arrangement of the key pharmacophoric elements—the tertiary amine, the phenyl group, and the ester group—which is critical for effective binding to the opioid receptor. The conformation adopted by this larger ring system, compared to the six-membered ring of pethidine, affects the orientation of these groups within the receptor's binding pocket.

Contribution of Aromatic and Aliphatic Substituents to Opioid Receptor Profile

The structure-activity relationships (SAR) of opioid ligands are well-studied, and the nature of the substituents on the core scaffold plays a pivotal role in determining the affinity and selectivity for different opioid receptor subtypes (μ, δ, κ). nih.govsemanticscholar.org In ethoheptazine, the key substituents are the N-methyl group, the C4-phenyl group, and the C4-ethyl carboxylate group. wikipedia.org

Aromatic Substituent: The phenyl group at the C4 position is crucial for the interaction with a flat aromatic surface within the opioid receptor binding site. nih.gov This hydrophobic interaction is a common feature for many opioid analgesics. nih.gov Studies on related opioid scaffolds have shown that the presence and electronic properties of an aromatic ring are important for ligand-receptor interaction. semanticscholar.org

The combination of these substituents on the phenazepane core dictates ethoheptazine's primary activity as a mu-opioid receptor agonist. patsnap.com

Computational Chemistry Approaches to SAR, including Molecular Docking

Computational methods like molecular docking are valuable tools for understanding the interactions between a ligand like ethoheptazine and its receptor at a molecular level. These in silico techniques can predict the binding affinity and pose of a molecule within the receptor's active site, providing insights that support experimental structure-activity relationship (SAR) findings. herts.ac.uk

Molecular docking studies involve creating a 3D model of the ligand and the receptor and then computationally "docking" the ligand into the receptor's binding pocket. The process evaluates various possible conformations and orientations of the ligand, scoring them based on factors like intermolecular energies, including electrostatic and van der Waals interactions.

In the context of ethoheptazine, docking studies could elucidate how the phenazepane core and its substituents interact with specific amino acid residues in the mu-opioid receptor. For instance, these studies can model the ionic interaction between the protonated tertiary amine of ethoheptazine and the conserved aspartic acid residue in the receptor, a key interaction for opioid binding. nih.gov They can also visualize the hydrophobic interactions of the phenyl ring and the accommodation of the N-methyl and ethyl ester groups within the binding pocket. nih.gov

While specific molecular docking studies focused solely on ethoheptazine are not widely published, such computational approaches have been used to screen existing drugs for new targets. For example, ethoheptazine was identified in a computational screening study as a potential inhibitor of the papain-like protease (PLpro) of SARS-CoV-2, with a predicted binding affinity. scribd.comnih.gov This demonstrates the utility of computational methods in exploring the potential interactions of existing drugs with various biological targets.

Biochemical Metabolism and Biotransformation Pathways

In Vitro Metabolic Stability and Enzyme Kinetics

In vitro metabolic stability assays are crucial in drug discovery to predict how a drug will behave in vivo. who.int These tests measure a compound's susceptibility to metabolism by exposing it to liver fractions, such as microsomes or hepatocytes, and quantifying its rate of disappearance. who.int Key parameters derived from these studies include the intrinsic clearance (CLint) and the in vitro half-life (t1/2), which help in forecasting a drug's bioavailability and in vivo half-life. patsnap.com The kinetics of these reactions, often described by the Michaelis-Menten parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity), provide insight into the efficiency and capacity of the metabolic pathways. patsnap.comlecturio.com For ethoheptazine (B1218578) specifically, detailed enzyme kinetic data (Km, Vmax) are not well-documented in available literature.

The cytochrome P450 (CYP) superfamily of enzymes is a critical component of Phase I metabolism, responsible for the biotransformation of a vast number of drugs. mdpi.com For ethoheptazine, metabolism is reportedly affected by inhibitors of the CYP450 system, specifically the isoenzymes CYP3A4 and CYP2D6. patsnap.com This indicates that ethoheptazine likely serves as a substrate for these enzymes. patsnap.com The involvement of CYP3A4 and CYP2D6 is a common feature in the metabolism of many opioid compounds. hug.ch

CYP3A4 is one of the most abundant CYP enzymes in the human liver and is involved in the metabolism of over 50% of clinically used drugs. nih.gov CYP2D6, while representing a smaller fraction of hepatic CYP content, is responsible for the metabolism of approximately 25% of common medications and is known for its high degree of genetic polymorphism, which can lead to significant variations in metabolic rates among individuals (e.g., poor, extensive, or ultrarapid metabolizers). mdpi.comfrontiersin.org The activity of these enzymes can significantly alter the plasma concentrations of a drug, potentially affecting its efficacy and safety profile. patsnap.com

Table 1: General Functions of Key Cytochrome P450 Isoenzymes

| Enzyme | Location and Function | Significance in Drug Metabolism |

| CYP3A4 | Primarily located in the liver and intestine. nih.gov Catalyzes oxidative reactions (Phase I metabolism) for a wide array of structurally diverse drugs and endogenous compounds. nih.gov | Responsible for the metabolism of a majority of therapeutic drugs. Its activity can be induced or inhibited by other drugs, leading to significant drug-drug interactions. nih.govdrugfuture.com |

| CYP2D6 | Predominantly expressed in the liver, with some expression in the central nervous system. mdpi.com Metabolizes a significant portion of clinically used drugs, often through hydroxylation and demethylation reactions. frontiersin.org | Subject to extensive genetic polymorphism, causing pronounced inter-individual differences in drug clearance and response. mdpi.comhug.ch This variability can lead to therapeutic failure or adverse effects depending on an individual's metabolizer status. |

The metabolism of a drug typically proceeds through two phases. Phase I reactions, such as oxidation, reduction, or hydrolysis, introduce or expose functional groups on the parent molecule, creating primary metabolites. drugfuture.com These metabolites may be pharmacologically active or inactive. Phase II reactions involve conjugation, where an endogenous molecule (like glucuronic acid, sulfate, or an amino acid) is attached to the drug or its Phase I metabolite. drugfuture.comarchive.org This process forms secondary metabolites that are generally larger, more polar, and more readily excreted. drugfuture.com

For ethoheptazine, it is known that it is converted to active metabolites in the liver. patsnap.com However, the specific chemical structures of its primary and secondary metabolites have not been characterized in the accessible scientific literature. General metabolic pathways for opioids can involve N-dealkylation (removal of a methyl group) and O-demethylation. hug.chwikipedia.org

Investigation of Metabolic Fluxes and Associated Biochemical Pathways

Metabolic flux analysis examines the rates of turnover of metabolites in a biological system, providing a snapshot of cellular physiology. The introduction of a xenobiotic like ethoheptazine can perturb these intricate networks, with broad consequences for the cell.

Nicotinamide adenine (B156593) dinucleotide (NAD+) is a vital coenzyme central to cellular energy metabolism through its role in redox reactions. nih.gov It also acts as a substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which regulate crucial cellular processes like DNA repair, inflammation, and aging. nih.govnih.gov There is currently no direct evidence or research available that specifically details an interplay between ethoheptazine hydrochloride and NAD+ dependent metabolic processes.

Advanced Analytical Methodologies for Ethoheptazine Hydrochloride Research

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic methods are fundamental in the pharmaceutical analysis of ethoheptazine (B1218578) hydrochloride, enabling the separation of the primary compound from impurities and metabolites.

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the quantitative analysis and purity assessment of ethoheptazine. ejbps.cominflibnet.ac.in Method development and validation are critical steps to ensure that the analytical procedure is accurate, precise, and robust for its intended purpose.

A common approach involves reverse-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. ejbps.com For instance, a validated RP-HPLC method for the simultaneous estimation of ethoheptazine citrate (B86180) and aspirin (B1665792) in a tablet dosage form utilized an Inertsil-BDS C18 column. ejbps.com The separation was achieved using a mobile phase consisting of a 55:45 v/v mixture of acetonitrile (B52724) and water, with a flow rate of 1.0 ml/min. ejbps.com Detection was performed using a photodiode array (PDA) detector at a wavelength of 256 nm. ejbps.com

Validation of such methods is performed in accordance with International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, precision, accuracy, and robustness. ejbps.comjournaljpri.com In the aforementioned study, the method demonstrated excellent linearity for ethoheptazine citrate over a concentration range of 6-24 µg/ml, with a correlation coefficient of 0.999. ejbps.com The retention time for ethoheptazine citrate was recorded at 4.195 minutes. ejbps.com Such validated methods are crucial for routine quality control and impurity profiling of ethoheptazine hydrochloride in pharmaceutical formulations. dphen1.com

Table 1: HPLC Method Parameters for Ethoheptazine Analysis

| Parameter | Value |

|---|---|

| Chromatographic Mode | Reverse-Phase HPLC (RP-HPLC) |

| Column | Inertsil-BDS C18 |

| Mobile Phase | Acetonitrile:Water (55:45 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection | Photodiode Array (PDA) at 256 nm |

| Retention Time | 4.195 min |

| Linearity Range | 6-24 µg/ml |

| Correlation Coefficient (r²) | 0.999 |

Data sourced from a study on the simultaneous estimation of aspirin and ethoheptazine citrate. ejbps.com

Gas Chromatography (GC) Applications in Metabolomics Research

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds, including metabolites of ethoheptazine. semanticscholar.org In the context of metabolomics, GC-MS can be employed to identify and quantify the byproducts of ethoheptazine metabolism in biological fluids. dtic.mil

The process typically involves the extraction of metabolites from a biological matrix, such as urine, followed by derivatization to increase their volatility and thermal stability for GC analysis. dtic.mil The separated metabolites are then introduced into a mass spectrometer, which provides information on their molecular weight and fragmentation patterns, aiding in their structural identification. dtic.mil Although specific metabolomics studies on ethoheptazine using GC are not extensively detailed in the provided results, the general applicability of GC-MS for drug metabolite profiling is well-established. nih.gov For instance, GC-MS has been used to identify glucuronide metabolites of other narcotic analgesic drugs. nih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and characterization of this compound, providing detailed information about its molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like ethoheptazine. semanticscholar.orgslideshare.net Both ¹H NMR and ¹³C NMR spectroscopy are employed to provide a complete picture of the molecule's carbon-hydrogen framework. semanticscholar.org

¹H NMR provides information about the chemical environment of protons, including the number of different types of protons and how they are connected to each other through spin-spin coupling. slideshare.net ¹³C NMR, on the other hand, provides information about the carbon skeleton of the molecule. libretexts.org While specific ¹H and ¹³C NMR spectral data for this compound were not available in the provided search results, the general principles of NMR spectroscopy confirm its critical role in confirming the structure of synthesized ethoheptazine and identifying any process-related impurities. dphen1.comsemanticscholar.org Advanced 2D NMR techniques can further help in establishing the connectivity between different atoms within the molecule. semanticscholar.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of this compound and for studying its fragmentation patterns, which aids in structural confirmation. ufs.ac.za The monoisotopic mass of this compound is 297.149557 g/mol .

When subjected to ionization in a mass spectrometer, ethoheptazine will produce a molecular ion ([M]+) corresponding to its molecular weight. nih.gov Further fragmentation of this molecular ion results in a unique pattern of fragment ions, which serves as a "fingerprint" for the molecule. dtic.mil For ethoheptazine, experimental GC-MS data shows prominent peaks at m/z 107, 149, 57, 78, and 108. nih.gov Tandem mass spectrometry (MS-MS) can provide even more detailed structural information by isolating a specific ion and subjecting it to further fragmentation. nih.gov For the protonated molecule [M+H]+ of ethoheptazine at m/z 262.1802, the top three peaks in its MS2 spectrum are observed at m/z 216, 188, and 234. nih.gov This fragmentation data is invaluable for confirming the identity of ethoheptazine in various samples.

Table 2: Mass Spectrometry Data for Ethoheptazine

| Parameter | Value |

|---|---|

| Monoisotopic Mass (Hydrochloride) | 297.149557 g/mol |

| Molecular Weight (Free Base) | 261.36 g/mol nih.gov |

| GC-MS Top 5 Peaks (m/z) | 107, 149, 57, 78, 108 nih.gov |

| MS-MS Precursor Ion [M+H]⁺ (m/z) | 262.1802 nih.gov |

| MS-MS Top 3 Fragment Ions (m/z) | 216, 188, 234 nih.gov |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Vibrational and electronic spectroscopy techniques, such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, provide valuable information about the functional groups present in the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. buniv.edu.in The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. While a specific IR spectrum for this compound was not found, based on its structure (ethyl 1-methyl-4-phenylazepane-4-carboxylate), one would expect to observe characteristic absorption bands for the C=O stretch of the ester group, C-O stretching, C-N stretching of the tertiary amine, and various C-H stretching and bending vibrations of the aromatic and aliphatic portions of the molecule. nih.govbuniv.edu.in

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. scribd.com For ethoheptazine, the presence of the phenyl group is expected to result in UV absorption in the aromatic region. unodc.org In a study of the simultaneous determination of ethoheptazine citrate and aspirin, a detection wavelength of 256 nm was used, indicating significant UV absorbance at this wavelength. ejbps.com The UV spectrum can be used for quantitative analysis and to provide confirmatory evidence of the presence of the aromatic chromophore in the molecule. unodc.org

Quantitative Analytical Method Validation Parameters for Research Applications

The validation of analytical methods is a critical requirement for research and quality control in the pharmaceutical industry. This process ensures that a specific method is suitable for its intended purpose, providing reliable, reproducible, and accurate data. For the quantitative analysis of this compound, method validation would typically be conducted in accordance with guidelines from regulatory bodies such as the International Council on Harmonisation (ICH). nih.gov The validation process involves the evaluation of several key parameters to demonstrate the method's performance.

While specific research detailing the validation parameters for this compound is not extensively available in the public domain, a study on the simultaneous quantitative analysis of Ethoheptazine citrate and Acetylsalicylic acid using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) provides valuable insights. ejbps.com The findings from this study, while pertaining to the citrate salt, offer a clear indication of the types of parameters and results that would be relevant for the hydrochloride form. The method utilized an Inertsil-BDS C18 column with a mobile phase of Acetonitrile and Water (55:45 v/v) and UV detection at 256 nm. ejbps.com

Detailed research findings from a representative study on a salt of Ethoheptazine are presented below.

Research Findings for Ethoheptazine Citrate Analysis by RP-HPLC

A study focused on developing a simple, rapid, and reproducible RP-HPLC method for the simultaneous estimation of Ethoheptazine citrate and Aspirin in a pharmaceutical dosage form. The validation of this method was performed as per ICH guidelines. ejbps.com

The key validation parameters from this research are summarized in the following tables:

Table 1: Chromatographic Conditions and System Suitability ejbps.com

| Parameter | Value |

|---|---|

| Column | Inertsil-BDS C18 |

| Mobile Phase | Acetonitrile : Water (55:45 v/v) |

| Flow Rate | 1.0 ml/min |

| Detection Wavelength | 256 nm |

| Retention Time | 4.195 min |

| Theoretical Plates | > 3000 |

| Tailing Factor | < 2 |

Table 2: Linearity and Correlation ejbps.com

| Parameter | Value |

|---|---|

| Linearity Range | 6-24 µg/ml |

| Correlation Coefficient (r²) | 0.999 |

The results indicated that the method possesses excellent linearity over the tested concentration range, as evidenced by a correlation coefficient of 0.999. ejbps.com The system suitability parameters, including the number of theoretical plates and the tailing factor, were well within the acceptable limits, demonstrating the adequacy of the chromatographic system. ejbps.com The method was also found to be precise, accurate, and robust for the quantitative analysis of Ethoheptazine citrate in combination with Aspirin. ejbps.com

While this data pertains to Ethoheptazine citrate, similar validation parameters would need to be established for any quantitative analytical method developed for this compound to ensure its suitability for research applications. These parameters would include, but not be limited to, specificity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, precision (repeatability, intermediate precision, and reproducibility), and robustness.

Future Perspectives in Ethoheptazine Hydrochloride Research

Rational Design of Next-Generation Analogues for Selective Pharmacological Targets

The primary mechanism of ethoheptazine (B1218578) is believed to be its interaction with opioid receptors, particularly the mu-opioid receptor, which is a key target for many analgesics. patsnap.comontosight.ai However, the development of next-generation analogues would move beyond this broad interaction towards molecules with precisely tailored activities. Rational drug design, a process that leverages knowledge of a biological target's three-dimensional structure, is central to this effort.

Future research would focus on designing analogues with high selectivity for specific opioid receptor subtypes (mu, delta, and kappa) or even for specific signaling pathways activated by these receptors. patsnap.com This concept, known as "biased agonism," aims to create compounds that preferentially activate therapeutic signaling pathways (leading to analgesia) while avoiding pathways that cause adverse effects.

Key strategies in the rational design of ethoheptazine analogues would include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the core structure of ethoheptazine—the ethyl ester, the N-methyl group, and the phenyl group on the azepane ring—and assessing how these changes affect receptor binding and activation.

Computational Modeling: Using in silico techniques like molecular docking and molecular dynamics simulations to predict how newly designed analogues will bind to the crystal structures of opioid receptors. This allows for the pre-screening of virtual compounds, saving time and resources. mdpi.com

Fragment-Based Drug Discovery (FBDD): Screening small chemical fragments to identify those that bind effectively to specific pockets on the target receptor. mdpi.com These fragments can then be grown or combined to create novel lead compounds based on the ethoheptazine scaffold.

The goal is to develop an analogue that retains the analgesic efficacy of traditional opioids while exhibiting a significantly improved safety profile by selectively modulating its target.

Application of Advanced In Vitro Functional Assays for Receptor Efficacy

Determining the precise efficacy of new ethoheptazine analogues at their target receptors requires more than traditional binding assays. Advanced in vitro functional assays are critical for understanding not just if a compound binds, but how it activates the receptor and what downstream cellular events it triggers. These assays provide a nuanced profile of a compound's pharmacology.

For G-protein coupled receptors (GPCRs) like the opioid receptors, these assays can measure various stages of the signaling cascade:

G-protein Activation Assays: Techniques such as the [³⁵S]GTPγS binding assay directly measure the first step in receptor activation—the exchange of GDP for GTP on the associated G-protein.

Second Messenger Assays: These assays quantify the levels of intracellular signaling molecules, such as cyclic AMP (cAMP). For mu-opioid receptors, agonists typically inhibit adenylyl cyclase, leading to a decrease in cAMP levels, which can be precisely measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or FRET (Förster Resonance Energy Transfer).

β-Arrestin Recruitment Assays: The recruitment of β-arrestin proteins to an activated GPCR is a key event that can lead to receptor desensitization, internalization, and the initiation of separate signaling pathways. nih.gov Assays using Bioluminescence Resonance Energy Transfer (BRET) or enzyme fragment complementation can quantify this recruitment, providing direct insight into a compound's potential for inducing tolerance or activating biased signaling. nih.gov

Receptor Internalization Assays: Using fluorescently tagged receptors and high-content imaging, researchers can visualize and quantify the movement of receptors from the cell surface into the cell's interior after being activated by a compound. nih.gov This process is crucial in understanding the long-term regulation of receptor activity. nih.gov

The table below summarizes how these advanced assays offer a more detailed characterization of a compound's efficacy compared to traditional methods.

| Assay Type | Traditional Method (Example) | Advanced Method (Example) | Information Gained from Advanced Method |

| Receptor Binding | Radioligand Binding Assay | Not applicable | Measures affinity (how tightly a drug binds). |

| G-Protein Coupling | Limited direct measurement | [³⁵S]GTPγS Binding Assay | Directly quantifies the activation of the G-protein, a primary step in signaling. |

| Downstream Signaling | General functional observation | cAMP Accumulation Assay (HTRF/FRET) | Precisely quantifies modulation of a key second messenger. |

| Regulatory Interaction | Not typically measured | β-Arrestin Recruitment Assay (BRET) | Measures recruitment of regulatory proteins, key to understanding biased agonism and tolerance. nih.gov |

| Receptor Trafficking | Not typically measured | High-Content Imaging of Receptor Internalization | Visualizes and quantifies receptor movement, providing insight into desensitization mechanisms. nih.gov |

By using a panel of these functional assays, researchers can build a detailed "pharmacological fingerprint" for each new ethoheptazine analogue, allowing for the selection of candidates with the most promising and selective therapeutic profiles.

Integration of Omics Technologies for Comprehensive Interaction Profiling

To gain a holistic understanding of the biological effects of new ethoheptazine analogues, future research will increasingly rely on "omics" technologies. nih.gov These approaches provide a global snapshot of cellular processes at the level of genes (genomics), gene expression (transcriptomics), proteins (proteomics), and metabolites (metabolomics). mdpi.comnih.gov Integrating this data offers a comprehensive interaction profile that extends far beyond the primary pharmacological target.

Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze how an ethoheptazine analogue alters the expression of thousands of genes in target tissues (e.g., the brain, spinal cord) or in in vitro cell models. This can reveal unexpected off-target effects or compensatory mechanisms that the cell activates in response to the drug.

Proteomics: Mass spectrometry-based proteomics can identify and quantify thousands of proteins in a sample. This allows for the direct measurement of changes in the levels of receptors, signaling proteins, enzymes, and other molecules following drug exposure, providing a functional context to transcriptomic data.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological system. By profiling how an ethoheptazine analogue perturbs metabolic pathways, researchers can gain insights into its broader physiological impact and identify potential biomarkers of efficacy or toxicity. mdpi.com

Toxicogenomics: This specialized field integrates genomics and transcriptomics to understand the molecular mechanisms of drug toxicity. nih.gov By comparing the gene expression profiles induced by a new analogue to those of compounds with known toxicities, potential liabilities can be identified early in the drug discovery process. nih.gov

The table below outlines the application of each omics technology in profiling a novel compound.

| Omics Technology | Core Analysis | Application to Ethoheptazine Analogue Research |

| Transcriptomics | Analysis of messenger RNA (mRNA) levels. | Identify all genes whose expression is changed by the compound in neuronal cells, revealing the full scope of cellular response. |

| Proteomics | Analysis of protein abundance and modifications. | Quantify changes in the levels of opioid receptors, downstream signaling proteins, and metabolic enzymes after treatment. |

| Metabolomics | Analysis of small-molecule metabolites. | Profile shifts in neurotransmitter levels, energy metabolites, and other biochemicals to understand the systemic effects of the compound. mdpi.com |

| Toxicogenomics | Analysis of gene expression patterns linked to toxicity. nih.gov | Predict potential adverse effects by comparing the analogue's gene expression signature to a database of toxic signatures. |

By integrating these multi-omics datasets, future research can build highly detailed models of the mechanism of action of next-generation ethoheptazine analogues, facilitating the development of safer and more effective therapeutics for pain management. mdpi.com

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Ethoheptazine hydrochloride, and how are they determined experimentally?

- Methodological Answer : this compound (C₁₆H₂₃NO₂·HCl) is characterized by its molecular weight (297.82 g/mol), melting point (151–153°C), and density (1.038 g/cm³ at 26°C). Key properties are determined via:

- Melting Point : Differential scanning calorimetry (DSC) or capillary methods .

- Refractive Index : Measured using an Abbe refractometer (nD²⁶: 1.5210; nD²⁸: 1.5220) .

- Purity : Validated via elemental analysis (C: 64.53%, Cl: 11.90%) and chromatography (HPLC) .

- Data Table :

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 297.82 g/mol | Mass spectrometry |

| Melting Point | 151–153°C | DSC/Capillary |

| Density (d₄²⁶) | 1.038 | Pycnometry |

| Refractive Index (nD²⁶) | 1.5210 | Abbe refractometer |

Q. What is the standard synthetic route for this compound?

- Methodological Answer : The synthesis begins with 2-phenyl-4-dimethylaminobutyronitrile, proceeding through hydrolysis and esterification to form the hydrochloride salt. Critical steps include:

- Hydrolysis : Acidic conditions to convert the nitrile group.

- Esterification : Ethanol and HCl gas to form the ethyl ester hydrochloride.

- Purification : Recrystallization from ethyl acetate/ether mixtures .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across studies?

- Methodological Answer : Discrepancies often arise from solvent polarity, temperature, or crystallinity. To address this:

Standardize Conditions : Use USP/Ph. Eur. buffers (e.g., pH 1.2–6.8) and controlled temperatures (25°C ± 0.5°C) .

Analytical Cross-Validation : Compare HPLC (reverse-phase C18 columns) with gravimetric analysis .

Polymorph Screening : Use X-ray diffraction (XRD) to identify crystalline forms affecting solubility .

Q. What experimental design considerations are critical for optimizing this compound synthesis yield?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate esterification .

- Reaction Monitoring : In-situ FTIR to track nitrile-to-ester conversion.

- DoE (Design of Experiments) : Vary temperature (120–140°C), pressure (0.3–1.0 mmHg), and stoichiometry to identify optimal parameters .

Q. How can analytical methods differentiate this compound from its citrate derivative?

- Methodological Answer :

- Titration : Hydrochloride reacts with AgNO₃ (precipitate formation), while citrate reacts with NaOH (pH shift) .

- Spectroscopy :

- ¹H-NMR : Citrate’s carboxylic protons (δ 2.5–3.0 ppm) vs. hydrochloride’s aromatic protons (δ 7.2–7.5 ppm) .

- IR : Citrate shows C=O stretches (1700 cm⁻¹), absent in hydrochloride .

Safety and Regulatory Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of HCl vapors .

- PPE : Nitrile gloves, goggles, and lab coats to avoid skin/eye contact .

- Spill Management : Neutralize with sodium bicarbonate and dispose as hazardous waste .

- Regulatory Note : Follow OSHA 29 CFR 1910.101 for compressed gas safety if using HCl gas in synthesis .

Research Gaps and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.